molecular formula C13H21NO3 B13895358 Tert-butyl (4-ethynyl-4-hydroxycyclohexyl)carbamate

Tert-butyl (4-ethynyl-4-hydroxycyclohexyl)carbamate

Cat. No.: B13895358
M. Wt: 239.31 g/mol
InChI Key: NNSPDIONZCEEJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (4-ethynyl-4-hydroxycyclohexyl)carbamate is an organic compound with the molecular formula C13H21NO3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is notable for its unique structure, which includes a tert-butyl group, an ethynyl group, and a hydroxycyclohexyl group.

Chemical Reactions Analysis

Tert-butyl (4-ethynyl-4-hydroxycyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where the ethynyl or hydroxy groups are replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl (4-ethynyl-4-hydroxycyclohexyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (4-ethynyl-4-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Tert-butyl (4-ethynyl-4-hydroxycyclohexyl)carbamate can be compared with similar compounds such as:

The uniqueness of this compound lies in its ethynyl group, which provides additional reactivity and potential for diverse chemical transformations.

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl N-(4-ethynyl-4-hydroxycyclohexyl)carbamate

InChI

InChI=1S/C13H21NO3/c1-5-13(16)8-6-10(7-9-13)14-11(15)17-12(2,3)4/h1,10,16H,6-9H2,2-4H3,(H,14,15)

InChI Key

NNSPDIONZCEEJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)(C#C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.